5-fluoro-2,4-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

Fluorine substitution Metabolic stability Kinase hinge binding

5-Fluoro-2,4-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine (CAS 2640955-23-1) is a heterocyclic small molecule combining a 5-fluoropyrimidine core with a pyrazolo[1,5-a]pyrazinyl-piperazine moiety. The pyrazolo[1,5-a]pyrazine scaffold is recognized as a privileged hinge-binding motif in kinase drug discovery, and the compound is commercially supplied as a research-grade building block with typical purity of 95%.

Molecular Formula C16H18FN7
Molecular Weight 327.36 g/mol
CAS No. 2640955-23-1
Cat. No. B6442384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-2,4-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
CAS2640955-23-1
Molecular FormulaC16H18FN7
Molecular Weight327.36 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=CN4C3=CC=N4)F
InChIInChI=1S/C16H18FN7/c1-11-14(17)16(21-12(2)20-11)23-9-7-22(8-10-23)15-13-3-4-19-24(13)6-5-18-15/h3-6H,7-10H2,1-2H3
InChIKeyXJVRYVVEZILDJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2,4-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine – Kinase-Focused Heterocyclic Building Block for Targeted Library Synthesis


5-Fluoro-2,4-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine (CAS 2640955-23-1) is a heterocyclic small molecule combining a 5-fluoropyrimidine core with a pyrazolo[1,5-a]pyrazinyl-piperazine moiety. The pyrazolo[1,5-a]pyrazine scaffold is recognized as a privileged hinge-binding motif in kinase drug discovery, and the compound is commercially supplied as a research-grade building block with typical purity of 95% [1].

Why 5-Fluoro-2,4-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine Cannot Be Replaced by a Generic In-Class Analog


The pyrazolo[1,5-a]pyrazine and 5-fluoropyrimidine subclasses exhibit steep structure-activity relationships where even minor substituent changes (e.g., 2-methyl addition on the pyrazolo[1,5-a]pyrazine core or replacement of the piperazine linker) can invert kinase selectivity, alter cellular permeability, or compromise synthetic tractability [1]. Direct procurement of the exact CAS-listed compound ensures reproducibility in lead-optimization campaigns, as closely related analogs may display divergent logP, topological polar surface area (TPSA), and hydrogen-bonding capacity that translate into unpredictable off-target profiles [2].

Quantitative Differentiation Evidence for 5-Fluoro-2,4-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine


Fluorine-Driven Metabolic Stability and Binding Affinity Enhancement

The presence of a fluorine atom at the 5-position of the pyrimidine ring distinguishes this compound from non-fluorinated pyrimidine analogs. In kinase inhibitor design, 5-fluoropyrimidine motifs are empirically associated with improved metabolic stability due to the electron-withdrawing effect of fluorine, which reduces oxidative metabolism at the pyrimidine core. Quantitative comparison of computed logP values between the target compound (estimated logP ~1.9 based on the pyrimidine-fluorine contribution) and the non-fluorinated analog 4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine (estimated logP ~1.2) indicates a ~0.7 log unit increase in lipophilicity, which can enhance passive membrane permeability while maintaining aqueous solubility within the Lipinski Rule of Five window [1].

Fluorine substitution Metabolic stability Kinase hinge binding LogP 5-Fluoropyrimidine

Molecular Weight Advantage Over Pyrrolidine-Substituted Analogs

The target compound (MW 327.36 g/mol) possesses a molecular weight advantage of approximately 23 g/mol compared to the structurally related 2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine (MW 350.42 g/mol). The lower molecular weight translates to higher ligand efficiency indices when normalized by heavy atom count (24 vs. 26 heavy atoms), an important consideration for fragment-based drug discovery and hit-to-lead campaigns [1].

Molecular weight Lead-likeness Ligand efficiency Permeability

Absence of 2-Methyl Substituent on Pyrazolo[1,5-a]pyrazine Core – Maintaining Hinge-Binding Planarity

The target compound lacks a methyl group at the 2-position of the pyrazolo[1,5-a]pyrazine core, in contrast to the commercial analog 5-fluoro-2,4-dimethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine (CAS 2640975-92-2, MW 341.4 g/mol). The 2-methyl substituent can induce steric clashes with the kinase hinge region and alter the dihedral angle of the pyrazolo[1,5-a]pyrazine ring relative to the piperazine linker. Crystallographic analysis of related pyrazolo[1,5-a]pyrazine inhibitors bound to c-MET kinase (PDB 7B40) confirms that planarity at the 2-position is critical for maintaining the hydrogen-bond network with the hinge backbone [1].

Kinase hinge binding Planarity Conformational restriction Selectivity

Purity and Analytical Reproducibility – 95% Baseline with Traceable Characterization

The target compound is supplied at a standardized purity of 95% (HPLC), with molecular formula C16H18FN7 confirmed by exact mass 327.16077177 g/mol and a complexity rating of 431. This provides a well-defined analytical baseline that reduces batch-to-batch variability in biochemical assays. In contrast, less characterized analogs may be offered at purities of 90% or lower without accompanying spectral data, introducing confounding variables into IC50 determinations .

Purity Quality control Reproducibility Procurement specification

Prioritized Application Scenarios for 5-Fluoro-2,4-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine in Drug Discovery


Kinase Inhibitor Lead Optimization Targeting c-MET or AXL

The compound's pyrazolo[1,5-a]pyrazine core and unhindered 2-position make it a suitable starting point for designing ATP-competitive inhibitors of c-MET or AXL kinases. The 5-fluoropyrimidine group enhances metabolic stability, while the exact CAS-listed identity ensures reproducible IC50 measurements across multiple laboratories .

Focused Library Synthesis Around the Pyrazolo[1,5-a]pyrazine Scaffold

As a building block with a reactive piperazine handle, the compound enables rapid parallel synthesis of focused libraries. Its 95% purity and well-defined exact mass facilitate quality control in high-throughput chemistry workflows, reducing downstream purification burdens .

Structure-Based Drug Design Using Co-crystal Structures

The structural homology of this compound to the ligand in PDB entry 7B40 (c-MET co-crystal) allows it to serve as a reference compound for computational docking studies and structure-guided elaboration, particularly when exploring hinge-binding variations without steric interference at the 2-position [1].

Quote Request

Request a Quote for 5-fluoro-2,4-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.